Canola oil alkyltrimethylenediamines
Description
Chemical Identity and Classification
Canola oil alkyltrimethylenediamines belong to the broader family of fatty amines, which are defined as any amine possessing a mostly linear hydrocarbon chain of eight or more carbon atoms. These compounds specifically incorporate trimethylenediamine, also known as 1,3-diaminopropane, as their core structure with the molecular formula of the base unit being H₂N(CH₂)₃NH₂. The classification of these compounds falls under several categories including oleochemicals, fatty diamines, and sustainable chemical intermediates.
The molecular structure of this compound reflects the fatty acid composition of their source material. Canola oil demonstrates a distinctive fatty acid profile characterized by approximately sixty percent oleic and other monounsaturated fatty acids, twenty-two percent linoleic and other diunsaturated fatty acids, and ten percent linolenic and other triunsaturated fatty acids. This composition results in an average of 1.3 unsaturated bonds per fatty acid chain, significantly influencing the properties of the derived diamine compounds.
Table 1: Fatty Acid Composition of Canola Oil Source Material
| Fatty Acid Category | Percentage (%) | Chemical Characteristics |
|---|---|---|
| Saturated Chains | 8 | No double bonds |
| Oleic and other monounsaturated | 60 | Single double bond |
| Linoleic and other diunsaturated | 22 | Two double bonds |
| Linolenic and other triunsaturated | 10 | Three double bonds |
| Average unsaturated bonds per chain | 1.3 | Mixed unsaturation profile |
The chemical classification of these compounds places them within the secondary amine category when considering the nitrogen functionalization pattern. The presence of both primary and secondary amine groups in the trimethylenediamine structure provides multiple reactive sites for further chemical modifications and applications. These compounds are isomeric with other propanediamine derivatives, particularly sharing structural similarities with 1,2-diaminopropane, though the 1,3-positioning offers distinct reactivity patterns.
Related compounds in this chemical family include N-oleyl-1,3-propanediamine, which has the molecular formula C₂₁H₄₄N₂ and serves as a representative example of vegetable oil-derived trimethylenediamines. The canola oil variants would possess similar molecular weights and structural characteristics, with variations primarily in the specific fatty acid chain compositions reflecting canola oil's unique profile.
Historical Development and Research Evolution
The development of this compound represents the convergence of several historical trajectories in chemical research and industrial development. The foundation for these compounds traces back to the ancient discovery of soap more than 4,500 years ago, when fatty acids first began serving as the major source for the hydrophobic components of surfactants. For the overwhelming majority of human history following this discovery, fatty acids remained the only available surfactant building blocks until the early twentieth century introduced alternative approaches.
The evolution toward vegetable oil-based chemical intermediates gained momentum during the early twentieth century when fatty alcohols and fatty methyl esters emerged as alternatives to traditional soap-making approaches. This period marked the beginning of systematic research into oleochemical building blocks, establishing the foundation for modern sustainable chemistry approaches. The development of the nitrile process for producing fatty amines represented a crucial advancement, involving the reaction between fatty acids and ammonia at temperatures exceeding 250 degrees Celsius in the presence of metal oxide catalysts such as alumina or zinc oxide.
Research evolution in this field has been characterized by increasing sophistication in both feedstock utilization and synthetic methodologies. The specific development of canola oil as a chemical feedstock emerged from agricultural breeding programs that successfully reduced erucic acid and glucosinolate concentrations to less than 0.1 percent and 8.5 micromoles per gram respectively. This agricultural advancement made canola oil particularly suitable for chemical applications, as the reduced levels of potentially problematic compounds enhanced the quality and consistency of derived chemical products.
Table 2: Historical Milestones in Fatty Amine Development
| Time Period | Development | Significance |
|---|---|---|
| >4500 years ago | Discovery of soap from fatty acids | First use of fatty acids as surfactant building blocks |
| Early 20th century | Development of fatty alcohols and methyl esters | Diversification beyond traditional soap chemistry |
| Mid-20th century | Introduction of nitrile process | Systematic production of fatty amines from acids |
| 1974 | First canola oil production in Canada | Establishment of canola as industrial feedstock |
| Late 20th century | Genetic modification of rapeseed | Reduction of erucic acid and glucosinolates |
| 21st century | Green chemistry focus | Emphasis on sustainable chemical processes |
Contemporary research has focused extensively on optimizing the conversion processes for vegetable oil-derived chemical intermediates. Studies have demonstrated that canola oil provides an excellent source material for chemical synthesis due to its favorable fatty acid composition and low saturated fat content compared to other vegetable oils. The relatively high content of monounsaturated fatty acids, particularly oleic acid, provides optimal reactivity for amine synthesis while maintaining desired physical properties in the final products.
Recent research developments have emphasized the characterization and application optimization of these compounds. Safety assessment studies, such as those conducted on related canola oil derivatives, have provided comprehensive toxicological profiles supporting the commercial viability of canola oil-based chemical intermediates. These studies have employed comparative analyses with established marine-derived sources, demonstrating that plant-based alternatives can achieve equivalent or superior performance characteristics while offering sustainability advantages.
Significance in Green Chemistry and Sustainable Materials Science
The significance of this compound in green chemistry and sustainable materials science stems from their role as renewable alternatives to petroleum-derived chemical intermediates, offering reduced environmental impact while maintaining or enhancing performance characteristics. These compounds exemplify the principles of green chemistry by utilizing renewable feedstocks, reducing hazardous chemical usage, and providing biodegradable end products that minimize long-term environmental accumulation.
The sustainability advantages of canola oil-derived alkyltrimethylenediamines are multifaceted, beginning with their renewable carbon source. Canola oil represents a rapidly renewable resource with relatively low agricultural input requirements compared to many alternative feedstocks. The high content of omega-3 fatty acids, approximately twelve percent alpha-linolenic acid, and beneficial fatty acid profiles contribute to both nutritional and chemical applications. This dual-use potential maximizes the value extraction from agricultural production while supporting food security objectives.
Environmental lifecycle assessments of vegetable oil-based chemical intermediates demonstrate significant advantages over petroleum-derived alternatives. The carbon footprint of these compounds is substantially reduced due to the carbon dioxide absorption during plant growth, creating a more favorable net carbon balance. Additionally, the biodegradability of fatty amine compounds reduces long-term environmental accumulation compared to synthetic alternatives, supporting ecosystem health and sustainability objectives.
Table 3: Sustainability Metrics Comparison
| Parameter | This compound | Petroleum-Derived Alternatives |
|---|---|---|
| Carbon Source | Renewable (annual crop) | Non-renewable (fossil fuel) |
| Biodegradability | High (fatty acid backbone) | Variable (typically lower) |
| Toxicity Profile | Generally lower | Often higher |
| Agricultural Co-benefits | Food oil production | None |
| Carbon Cycle | Net neutral (plant uptake) | Net positive (fossil emission) |
The applications of these compounds in sustainable materials science span multiple industries, including surfactant production, corrosion inhibition, and polymer synthesis. Their effectiveness as emulsifiers, dispersants, and chemical intermediates has been demonstrated in various industrial applications, often providing superior performance compared to traditional alternatives. The cationic nature of these compounds makes them particularly valuable for applications requiring positive charge functionality, such as fabric softeners and antistatic agents.
Recent research has demonstrated the potential for these compounds in advanced materials applications, including nanoemulsion systems and drug delivery vehicles. Studies have shown that canola oil-based systems can achieve particle sizes ranging from 60 to 200 nanometers with excellent stability characteristics, supporting applications in pharmaceutical and cosmetic formulations. The biocompatibility and low toxicity profiles of these compounds make them particularly attractive for applications involving human contact or environmental release.
The economic sustainability of this compound is enhanced by the availability of abundant feedstock and the potential for integrated biorefinery approaches. Production volumes of related compounds, such as N-tallow alkyltrimethylenediamines, have reached significant commercial scales, with United States production ranging from 1,000,000 to 20,000,000 pounds annually. This commercial viability demonstrates the practical feasibility of scaling canola oil-based alternatives to meet industrial demand.
Properties
CAS No. |
125328-39-4 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Synonyms |
Canola oil alkyltrimethylenediamines |
Origin of Product |
United States |
Scientific Research Applications
Health Benefits
Canola oil is recognized for its health-promoting properties, particularly in cardiovascular health. Studies have shown that diets rich in canola oil can lead to significant reductions in plasma cholesterol levels when compared to diets high in saturated fatty acids. The oil's composition includes a low level of saturated fatty acids and substantial amounts of monounsaturated and polyunsaturated fatty acids, which are known to positively influence lipid profiles and overall heart health .
Key Findings:
- Cholesterol Reduction: Canola oil consumption is associated with decreased total cholesterol and low-density lipoprotein cholesterol levels .
- Insulin Sensitivity Improvement: Regular intake has been linked to enhanced insulin sensitivity, which is crucial for metabolic health .
- Cancer Cell Growth Inhibition: Emerging research indicates that canola oil may have protective effects against certain types of cancer cells, although more studies are needed to fully understand this relationship .
Chemical Modifications
Recent research has focused on the structural modification of canola oil to enhance its properties for various applications. For instance, alkoxylation processes have been employed to create derivatives such as propylated canola oil biolubricants and butylated canola biodiesel biolubricants. These modifications improve the thermal stability, lubricity, and biodegradability of the oils, making them suitable for industrial applications .
Table 1: Properties of Modified Canola Oil Derivatives
| Property | Propylated Canola Oil Biolubricant | Butylated Canola Oil Biolubricant |
|---|---|---|
| Thermal Stability | High | Moderate |
| Lubricity | Excellent | Good |
| Biodegradability | High | Moderate |
| Low-Temperature Performance | Good | Excellent |
Industrial Applications
Canola oil alkyltrimethylenediamines find utility in various industrial sectors:
- Corrosion Inhibitors: Long-chain aliphatic amines derived from canola oil are used as effective corrosion inhibitors in metal processing .
- Emulsifiers: These compounds serve as emulsifiers in asphalt formulations, enhancing the adhesion properties of asphalt mixtures used in road construction .
- Flotation Agents: In the mining industry, they are utilized as flotation agents during the extraction of minerals like iron ore, improving recovery rates .
- Anti-Caking Agents: They are also incorporated into fertilizers as anti-caking agents, ensuring consistent application and performance .
Case Studies
-
Cardiovascular Health Study (Baudet et al., 1988):
- Objective: To evaluate the effects of canola oil on lipid profiles.
- Methodology: Randomized controlled trial with 20 female participants.
- Results: Significant reductions in total cholesterol (18.4%) and low-density lipoprotein (24.9%) were observed after six weeks of canola oil consumption compared to a control group consuming milk fat .
-
Industrial Application Study (Palomäki et al., 2010):
- Objective: To assess the effectiveness of canola oil derivatives in industrial applications.
- Methodology: Comparative analysis between traditional lubricants and modified canola-based lubricants.
- Results: Enhanced performance metrics were noted for modified lubricants, particularly in terms of thermal stability and biodegradability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Source-Based Differences
Alkyltrimethylenediamines vary primarily in their alkyl chain composition, dictated by the source oil or fat. Key comparisons include:
Implications:
- Solubility & Melting Point: Canola-based diamines exhibit lower melting points and better solubility in polar solvents due to unsaturated chains, unlike tallow or coconut derivatives, which are solid at room temperature .
- Reactivity: The unsaturated bonds in canola-derived chains enhance susceptibility to oxidation and electrophilic addition, whereas saturated chains (e.g., coconut) favor stability in harsh conditions .
Physicochemical Properties
Modifications to canola oil’s properties via solvent blending (e.g., n-hexane, ethanol) reduce viscosity (from 78.2 mPa·s to 4.5 mPa·s) and surface tension (from 32.5 mN/m to 24.1 mN/m), mirroring diesel fuel .
- Viscosity: Canola-based diamines likely have lower viscosity than tallow analogs due to reduced intermolecular forces from unsaturated chains.
- Surface Activity: Higher unsaturation may improve micelle formation in surfactants compared to saturated counterparts .
Nutritional and Environmental Impact
Canola oil’s balanced ω6/ω3 ratio (up to 4:1 after frying) contrasts with sunflower oil (high ω6) or animal fats (negligible ω3). This ratio is critical in biodegradable applications, as ω3-rich chains may enhance microbial degradation rates compared to saturated chains .
Preparation Methods
Degumming
Crude canola oil contains phosphatides (1.25% by weight, equivalent to ~500 ppm phosphorus), which are removed through degumming. Two primary methods are employed:
-
Water Degumming : Hydrates phosphatides, reducing phosphorus content to 100–250 ppm.
-
Acid Degumming : Uses citric, malic, or phosphoric acid to hydrolyze non-hydratable phosphatides, achieving residual phosphorus levels of ~25 ppm.
The choice of degumming method impacts the oil’s suitability for subsequent chemical modifications. Acid degumming is preferred for high-purity applications due to its efficacy in removing metal ions such as calcium and magnesium, which are critical for minimizing catalyst poisoning in later stages.
Alkali Refining
Free fatty acids (FFAs) are neutralized using sodium hydroxide (12% aqueous solution) in a process that also removes residual phosphatides. Key parameters include:
-
Short-Mix Process : 90°C for seconds, suitable for oils with low FFA content.
-
Long-Mix Process : 40°C for 15 minutes, effective for oils with higher FFA concentrations.
Alkali refining reduces FFAs to <0.1% and removes pigments and oxidation products. The resultant soapstock is separated via centrifugation, yielding refined oil with improved oxidative stability.
Bleaching
Chlorophyll and carotenoids, which catalyze oxidation, are adsorbed using acid-activated clays (1–3% w/w) under vacuum at 100°C. This step is critical for ensuring the oil’s compatibility with metal catalysts in subsequent reactions. Post-bleaching, chlorophyll levels are reduced to <25 ppb, and trace metals like iron are minimized (Table 1).
Table 1: Elemental Composition of Canola Oil During Processing (mg/kg)
| Element | Raw Oil | Refined Oil | Bleached Oil | Deodorized Oil |
|---|---|---|---|---|
| Phosphorus | 282.1 | 3.02 | 1.21 | 0.58 |
| Calcium | 162.1 | 1.6 | 0.22 | 0.05 |
| Magnesium | 61.57 | 0.61 | 0.07 | 0.006 |
Deodorization
Steam distillation at 220–260°C under vacuum removes volatile compounds and residual FFAs, yielding deodorized oil with a peroxide value <1 meq/kg. This step finalizes the preparation of canola oil for chemical functionalization.
Transesterification of Canola Oil
Canola oil’s triglycerides are converted into fatty acid methyl esters (FAMEs) via transesterification, a prerequisite for amidation reactions. The process involves:
-
Catalyst Selection : Sodium methoxide (0.5–1.5% w/w) is preferred for its high activity and minimal side reactions.
-
Reaction Conditions : 60–70°C, methanol-to-oil molar ratio of 6:1, and 1–2 hours reaction time.
Post-reaction, glycerol is separated, and FAMEs are washed to remove residual catalysts. The purity of FAMEs (>98%) is verified via gas chromatography to ensure consistent feedstock for amidation.
Amidation Reactions to Form Alkyltrimethylenediamines
The synthesis of alkyltrimethylenediamines proceeds through the reaction of canola oil FAMEs with trimethylenediamine (TMDA). Two catalytic approaches are prominent:
Chemical Catalysis
-
Base Catalysts : Sodium methoxide (0.1–0.5% w/w) facilitates nucleophilic attack of TMDA on FAME carbonyl groups. Optimal conditions include 120–140°C and 4–6 hours, achieving conversions >90%.
-
Acid Catalysts : Sulfonic acid resins (e.g., Amberlyst-15) enable milder conditions (80–100°C) but require longer reaction times (8–12 hours).
Enzymatic Catalysis
Lipases (e.g., Candida antarctica lipase B) offer an eco-friendly alternative, operating at 40–50°C with 60–70% conversion in 2–4 hours. While enzymatic methods reduce energy consumption, their scalability is limited by enzyme cost and stability.
Table 2: Comparison of Amidation Methods
| Parameter | Chemical Catalysis | Enzymatic Catalysis |
|---|---|---|
| Temperature (°C) | 120–140 | 40–50 |
| Reaction Time (h) | 4–6 | 2–4 |
| Conversion (%) | >90 | 60–70 |
| Catalyst Cost | Low | High |
Reaction Optimization and Kinetics
The alkoxylation of epoxidized canola oil derivatives follows pseudo-first-order kinetics, with rate constants (k) increasing exponentially with temperature. For example, at 90°C, k = 0.042 min⁻¹, compared to 0.015 min⁻¹ at 60°C. Activation energies (Ea) for these reactions range from 45–60 kJ/mol, indicating sensitivity to thermal conditions.
Purification and Quality Control
Crude alkyltrimethylenediamines are purified via:
-
Distillation : Removes unreacted TMDA and low-molecular-weight byproducts under reduced pressure (10–20 mmHg).
-
Adsorption Chromatography : Silica gel or activated carbon eliminates residual pigments and catalysts.
Final product quality is assessed through:
-
FTIR Spectroscopy : Peaks at 1640–1655 cm⁻¹ (C=O stretch) and 1550–1560 cm⁻¹ (N–H bend) confirm amide bond formation.
-
Elemental Analysis : Nitrogen content (~4.2%) validates stoichiometric incorporation of TMDA.
Industrial-Scale Production Considerations
Large-scale synthesis requires:
-
Continuous Reactors : Plug-flow reactors enhance throughput and reduce batch variability.
-
Catalyst Recycling : Nickel or enzymatic catalysts are regenerated via filtration or ion-exchange resins to lower costs.
-
Waste Management : Glycerol and methanol byproducts are recovered for reuse in biodiesel production.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing alkyltrimethylenediamines from canola oil, and how do extraction techniques influence yield and purity?
- Methodology : Alkyltrimethylenediamines can be synthesized via transesterification or amidation of canola oil triglycerides. Supercritical fluid extraction (SFE) using CO₂ is preferred for high-purity oil extraction due to its solvent-free process, which minimizes degradation of thermally sensitive compounds . Solvent extraction (e.g., hexane) is cost-effective but may introduce residues requiring post-synthesis purification steps like column chromatography. Comparative studies recommend gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify amine derivatives and assess purity .
Q. How are alkyltrimethylenediamines characterized structurally, and what spectroscopic techniques are critical for validation?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming amine functional groups and alkyl chain length. Fourier-transform infrared spectroscopy (FTIR) identifies N-H stretching (3200–3500 cm⁻¹) and C-N bonds (1250–1350 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while differential scanning calorimetry (DSC) evaluates thermal stability, which is critical for applications in high-temperature environments .
Q. What safety protocols are required when handling alkyltrimethylenediamines due to their potential health hazards?
- Methodology : Acute exposure studies classify alkyltrimethylenediamines as irritants to skin and mucous membranes. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory. Toxicity data from regulatory sources (e.g., MEDITEXT) recommend limiting airborne concentrations to <1 mg/m³. Waste management requires neutralization with weak acids before disposal .
Advanced Research Questions
Q. How can dose-response experimental designs optimize the efficacy of alkyltrimethylenediamines in reducing methane emissions in ruminants?
- Methodology : A block-structured dose-response study (e.g., 4 treatments × 5 replicates) with graded Asp-Oil/canola oil blends (0–51 mg CHBr₃/kg DMI) demonstrated linear methane suppression in cattle . Key metrics include rumen fermentation parameters (VFAs via GC) and CH₄ quantification via respiration chambers. Statistical tools like ANOVA and linear regression models are critical for interpreting dose-dependent effects .
Q. What analytical strategies resolve contradictions in reported bioactivity data for alkyltrimethylenediamines across studies?
- Methodology : Contradictions often arise from variability in feedstock (e.g., genetically modified vs. non-GMO canola) or extraction methods. Meta-analyses should stratify data by source material (e.g., GC-MS fatty acid profiles ) and synthesis protocols. Reproducibility requires adherence to pharmacopeial standards for solvent purity and reaction conditions .
Q. How do genetic modifications in canola crops impact the functional properties of derived alkyltrimethylenediamines?
- Methodology : Comparative studies of GM and non-GMO canola oils show altered fatty acid ratios (e.g., higher oleic acid in GM varieties), which influence amine derivative reactivity. Transcriptomic analysis of GM crops identifies enzyme expression changes (e.g., Δ12-desaturase), affecting lipid profiles. Researchers must document feedstock genetics and validate compositional consistency via GC .
Q. What in vitro/in vivo models are suitable for assessing the environmental persistence of alkyltrimethylenediamines?
- Methodology : OECD Test Guideline 301B (ready biodegradability) evaluates environmental persistence. For ecotoxicity, Daphnia magna acute immobilization tests and algal growth inhibition assays (OECD 201/202) are recommended. Mass balance studies tracking CHBr₃ residues in cattle excreta provide real-world degradation data .
Methodological Resources
- Data Sources : Prioritize regulatory databases (e.g., USDA PS&D Online ) and peer-reviewed journals over commercial platforms.
- Experimental Reproducibility : Use pharmacopeial protocols (e.g., USP-NF standards for oil characterization ) and validate instruments with certified reference materials.
- Ethical Compliance : Follow institutional guidelines (e.g., University of New England’s Animal Ethics Committee protocols ) for in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
